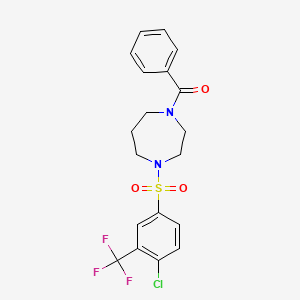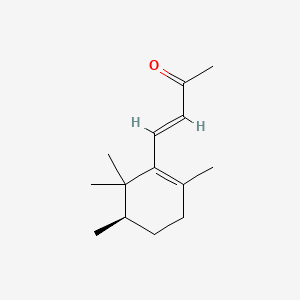
(+)-beta-Irone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-beta-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their pleasant violet-like aroma. It is a key component in the fragrance industry, particularly in the formulation of perfumes and cosmetics. The compound is found in the essential oils of various plants, including iris and orris root, and is valued for its distinctive scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone, which yields a mixture of alpha- and beta-irones. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of orris root oil, followed by purification processes such as distillation and crystallization. The extracted oil contains a mixture of irones, which are then separated and purified to obtain the desired isomer. Advanced techniques like supercritical fluid extraction and chromatography are also employed to enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-beta-Irone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form irone oxides, which are used in the synthesis of other fragrance compounds.
Reduction: Reduction of this compound can yield dihydroirone, which has a different olfactory profile.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form substituted irones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Substituted irones with various functional groups
Scientific Research Applications
(+)-beta-Irone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of cyclization reactions and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (+)-beta-Irone involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic violet-like scent. The molecular targets include olfactory receptor neurons, which are activated upon binding of the compound, resulting in the transmission of signals to the brain.
Comparison with Similar Compounds
Similar Compounds
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral aroma.
Dihydroirone: A reduced form of irone with a different olfactory characteristic.
Uniqueness of (+)-beta-Irone
This compound is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. Its stability and pleasant scent make it a preferred choice in the fragrance industry compared to other isomers and related compounds.
Properties
CAS No. |
35124-15-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1 |
InChI Key |
BGKCUGPVLVNPSG-ANYFNZRUSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


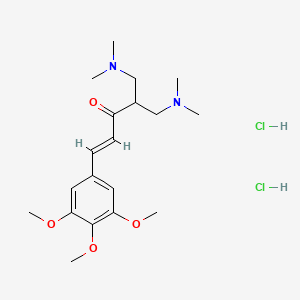
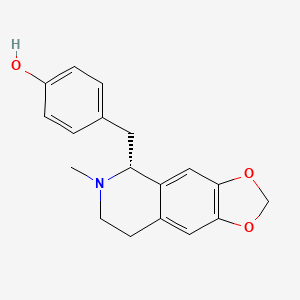
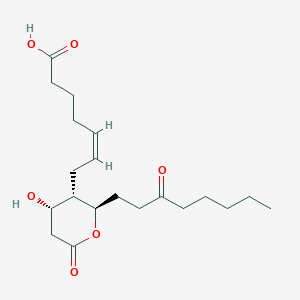
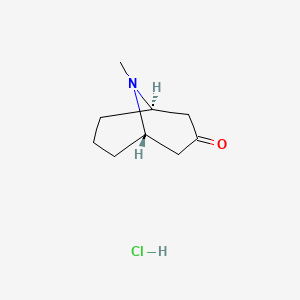
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
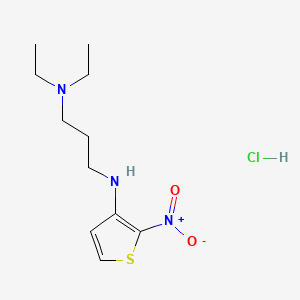
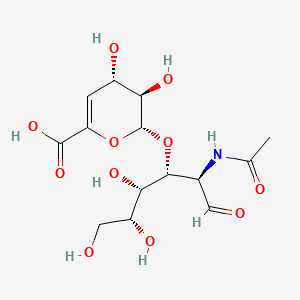
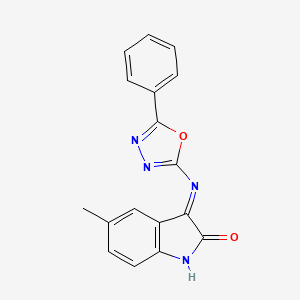
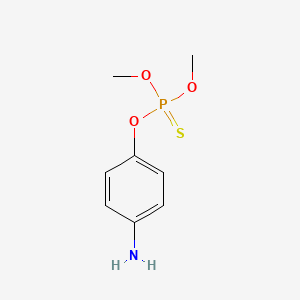

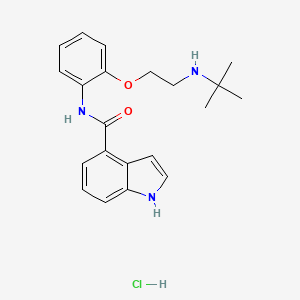
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)
